molecular formula C34H68O4 B3183141 Palmitic acid; stearic acid CAS No. 67701-03-5

Palmitic acid; stearic acid

Cat. No.: B3183141
CAS No.: 67701-03-5
M. Wt: 540.9 g/mol
InChI Key: SELIRUAKCBWGGE-UHFFFAOYSA-N
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Description

Palmitic acid: and stearic acid are two of the most common saturated fatty acids found in nature. Both acids are prevalent in animal fats and plant oils and play crucial roles in various biological processes and industrial applications .

Mechanism of Action

Target of Action

Palmitic Acid (PA): and Stearic Acid (SA) are both long-chain saturated fatty acids that play crucial roles in various biological processes. They interact with several molecular targets, including enzymes, receptors, and signaling molecules, to regulate cellular functions .

Palmitic Acid: PA is known to interact with various intracellular targets, including Peroxisome proliferator-activated receptor alpha (PPARα) and Group IID secretory phospholipase A2 . These targets are involved in the regulation of lipid metabolism and inflammatory responses .

Stearic Acid: SA interacts with Peroxisome proliferator-activated receptor alpha (PPARα) and Group IID secretory phospholipase A2 . These targets play a role in lipid metabolism and inflammatory responses .

Mode of Action

Palmitic Acid: PA serves as a signaling molecule regulating the progression and development of many diseases at the molecular level . It can activate or inactivate its molecular targets, thereby controlling disease development .

Stearic Acid: SA acts as a skin protectant in topical products . It also interacts with its targets to influence lipid metabolism and inflammatory responses .

Biochemical Pathways

Palmitic Acid: PA is involved in various biochemical pathways, including fatty acid biosynthesis and metabolic syndrome . It is also involved in the development of pathological conditions such as cardiovascular diseases, cancer, neurodegenerative diseases, and inflammation .

Stearic Acid: SA is involved in the Mitochondrial Beta-Oxidation of Long Chain Saturated Fatty Acids and Plasmalogen Synthesis pathways . It is also involved in the synthesis of complex lipids .

Pharmacokinetics

Palmitic Acid: PA is either provided in the diet or synthesized endogenously from carbohydrates, amino acids, and other fatty acids . The plasma PA levels in healthy subjects range from approximately 110–180 µmol/L . A study showed that the circulation time of a radiolabeled PA derivative in blood was more than 6 times longer than its non-modified counterpart .

Stearic Acid: Information on the pharmacokinetics of SA is limited. It is known that sa is an ingredient found in topical products as a skin protectant .

Result of Action

Palmitic Acid: The activation or inactivation of molecular targets by PA controls disease development . For instance, PA has been shown to regulate the progression and development of metabolic syndrome, cardiovascular diseases, cancer, neurodegenerative diseases, and inflammation .

Stearic Acid: SA acts as a skin protectant in topical products . It also influences lipid metabolism and inflammatory responses through its interaction with its targets .

Action Environment

Palmitic Acid: The action of PA can be influenced by various environmental factors such as diet, lifestyle, and physiological conditions . For instance, a positive energy balance, excessive intake of carbohydrates, and a sedentary lifestyle can disrupt the mechanisms to maintain a steady state of PA concentration, leading to an overaccumulation of tissue PA .

Stearic Acid: The production of SA involves water-intensive processes, and improper water usage and disposal practices can lead to pollution . In cases where SA is derived from palm oil, the environmental impact extends to deforestation and unsustainable agricultural practices, leading to habitat destruction, loss of biodiversity, and increased carbon emissions .

Biochemical Analysis

Biochemical Properties

Palmitic acid and stearic acid interact with various enzymes, proteins, and other biomolecules. Palmitic acid increases ER stress in pre-adipocytes, leading to increased levels of CCAAT-enhancer-binding protein homologous protein (CHOP), GRP78/BiP, sXBP-1, and also the phosphorylation of eIF2-α, JNK, and ERK1/2 . Stearic acid is a direct precursor of the n-9 unsaturated fatty acid, Oleic acid .

Cellular Effects

Palmitic acid and stearic acid have significant effects on various types of cells and cellular processes. For instance, palmitic acid can induce insulin resistance, inflammation via TLR4, and prometastatic activities . Stearic acid, as a supplement in cell culture systems, serves as a long-term energy storage, precursor of other molecules, and a structural element of cell structures such as the membranes .

Molecular Mechanism

The molecular mechanisms of palmitic acid and stearic acid involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, palmitic acid can increase ER stress in pre-adipocytes . Stearic acid, as a precursor of Oleic acid, can be synthesized by animal cells with the consumption of energy .

Metabolic Pathways

Palmitic acid and stearic acid are involved in various metabolic pathways. Palmitic acid is the most common saturated fatty acid accounting for 20–30% of total fatty acids in the human body and can be provided in the diet or synthesized endogenously via de novo lipogenesis . Stearic acid is a direct precursor of the n-9 unsaturated fatty acid, Oleic acid .

Subcellular Localization

As fatty acids, they are important constituents of cell structures such as the membranes .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Peroxides and hydroperoxides.

    Reduction: Fatty alcohols.

    Esterification: Fatty acid esters.

Comparison with Similar Compounds

Properties

IUPAC Name

hexadecanoic acid;octadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2.C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELIRUAKCBWGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H68O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals, Other Solid; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Liquid
Record name Fatty acids, C16-18
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

67701-03-5
Record name Fatty acids, C16-18
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Fatty acids, C16-18
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.825
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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